molecular formula C10H8Br2N2O3 B1431429 3,3-Dibromo-4-(1,3-dioxolan-2-yl)-7-aza-2-oxindole CAS No. 1352396-84-9

3,3-Dibromo-4-(1,3-dioxolan-2-yl)-7-aza-2-oxindole

Cat. No.: B1431429
CAS No.: 1352396-84-9
M. Wt: 363.99 g/mol
InChI Key: NHVOIVKBAOZVGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dibromo-4-(1,3-dioxolan-2-yl)-7-aza-2-oxindole is a complex organic compound with the molecular formula C10H8Br2N2O3 This compound is characterized by the presence of two bromine atoms, a dioxolane ring, and an aza-oxindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dibromo-4-(1,3-dioxolan-2-yl)-7-aza-2-oxindole typically involves multi-step organic reactions. One common synthetic route includes the bromination of a precursor molecule followed by the introduction of the dioxolane ring. The reaction conditions often require the use of strong brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reactions are usually carried out under controlled temperatures to ensure the selective bromination of the desired positions on the molecule.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for achieving high yields and purity. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,3-Dibromo-4-(1,3-dioxolan-2-yl)-7-aza-2-oxindole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove bromine atoms or to convert the dioxolane ring into other functional groups.

    Substitution: The bromine atoms in the compound can be substituted with other groups such as alkyl, aryl, or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents.

Scientific Research Applications

3,3-Dibromo-4-(1,3-dioxolan-2-yl)-7-aza-2-oxindole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3,3-Dibromo-4-(1,3-dioxolan-2-yl)-7-aza-2-oxindole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Dibromo-4-(1,3-dioxolan-2-yl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
  • 3,3-Dibromo-4-(1,3-dioxolan-2-yl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one

Uniqueness

3,3-Dibromo-4-(1,3-dioxolan-2-yl)-7-aza-2-oxindole is unique due to its specific combination of functional groups and structural features The presence of both bromine atoms and the dioxolane ring in the aza-oxindole core distinguishes it from other similar compounds

Properties

IUPAC Name

3,3-dibromo-4-(1,3-dioxolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Br2N2O3/c11-10(12)6-5(8-16-3-4-17-8)1-2-13-7(6)14-9(10)15/h1-2,8H,3-4H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHVOIVKBAOZVGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=C3C(=NC=C2)NC(=O)C3(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Br2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3,3-Dibromo-4-(1,3-dioxolan-2-yl)-7-aza-2-oxindole
Reactant of Route 2
3,3-Dibromo-4-(1,3-dioxolan-2-yl)-7-aza-2-oxindole
Reactant of Route 3
3,3-Dibromo-4-(1,3-dioxolan-2-yl)-7-aza-2-oxindole
Reactant of Route 4
3,3-Dibromo-4-(1,3-dioxolan-2-yl)-7-aza-2-oxindole
Reactant of Route 5
3,3-Dibromo-4-(1,3-dioxolan-2-yl)-7-aza-2-oxindole
Reactant of Route 6
3,3-Dibromo-4-(1,3-dioxolan-2-yl)-7-aza-2-oxindole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.